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Compound of Interest

Compound Name: 1-Cyclohexylpiperazine

Cat. No.: B093859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Cyclohexylpiperazine analogs,

focusing on their structure-activity relationships (SAR) as sigma receptor ligands, anticancer

agents, and P-glycoprotein (P-gp) inhibitors. The information is compiled from various scientific

publications to aid in the rational design of novel therapeutic agents.

Biological Activities and Structure-Activity
Relationship (SAR)
1-Cyclohexylpiperazine derivatives have emerged as a versatile scaffold in medicinal

chemistry, exhibiting a range of biological activities. The core structure, consisting of a

cyclohexyl ring and a piperazine moiety, allows for systematic modifications to explore and

optimize their interactions with various biological targets.

Sigma Receptor Binding
A primary area of investigation for 1-cyclohexylpiperazine analogs has been their interaction

with sigma receptors, particularly the σ1 and σ2 subtypes. These receptors are implicated in a

variety of neurological and psychiatric disorders, as well as in cancer.

The general pharmacophore for high-affinity sigma receptor ligands often includes a basic

amine, an aromatic or cycloalkyl group, and a hydrophobic region. The 1-
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cyclohexylpiperazine core fits this model well. SAR studies have revealed several key

structural features that influence binding affinity and selectivity:

The Cyclohexyl Group: This bulky, lipophilic group is often crucial for high affinity, particularly

for the σ2 receptor. Its removal or replacement with smaller alkyl or aryl groups can lead to a

significant decrease in binding affinity.[1][2]

The Piperazine Ring: The two nitrogen atoms of the piperazine ring are important for

interaction with the receptor. Modifications at the N4 position have been extensively explored

to modulate affinity and selectivity.[2]

The Linker: The nature and length of the linker connecting the piperazine to another

chemical moiety (often an aromatic or heterocyclic system) significantly impact binding

characteristics. An optimal linker length is often required to position the key interacting

groups correctly within the receptor's binding pocket.[1]

The following table summarizes the sigma receptor binding affinities (Ki) for a selection of 1-
cyclohexylpiperazine analogs from published studies.

Table 1: Sigma Receptor Binding Affinities (Ki) of 1-Cyclohexylpiperazine Analogs
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Compound R Group σ1 Ki (nM) σ2 Ki (nM)
Selectivity (σ1/
σ2)

Analog 1 H 218 590 0.37

Analog 2 Methyl - 663 -

Analog 3 Benzyl - 1870 -

PB28

3-(5-methoxy-

1,2,3,4-

tetrahydronaphth

alen-1-yl)propyl

15.1 0.38 39.7

Analog 4

4-(4-

fluorophenyl)cycl

ohexyl (cis)

12.3 4.5 2.7

Analog 5

4-(4-

chlorophenyl)cycl

ohexyl (cis)

9.8 3.2 3.1

Data compiled from multiple sources.[1][3][4]

Anticancer Activity
The overexpression of σ2 receptors in various tumor cell lines has made them an attractive

target for cancer therapy.[5][6] Agonists of the σ2 receptor have been shown to induce

apoptosis and inhibit cell proliferation in cancer cells.[7] 1-Cyclohexylpiperazine analogs with

high affinity for the σ2 receptor have demonstrated promising anticancer activity.

SAR studies for anticancer activity often correlate with σ2 receptor affinity. Key findings include:

Analogs with high σ2 receptor affinity generally exhibit greater cytotoxic effects against

cancer cell lines.

The antiproliferative activity can be modulated by substitutions on the aromatic ring of the N-

arylpiperazine moiety.
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The following table presents the in vitro anticancer activity (IC50) of selected 1-
cyclohexylpiperazine derivatives against various cancer cell lines.

Table 2: Anticancer Activity (IC50) of 1-Cyclohexylpiperazine Analogs

Compound Cancer Cell Line IC50 (µM)

Analog 6 MCF-7 (Breast) 5.2

Analog 7 PC-3 (Prostate) 7.8

PB28 Panc02 (Pancreatic) 10.4

Analog 8 A549 (Lung) 3.5

Data compiled from multiple sources.[8][9]

P-glycoprotein (P-gp) Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that plays a significant role in

multidrug resistance (MDR) in cancer by actively effluxing chemotherapeutic agents from

cancer cells.[10] Some 1-cyclohexylpiperazine analogs have been found to inhibit P-gp,

suggesting their potential use as chemosensitizers in combination with conventional anticancer

drugs.

The structural features required for P-gp inhibition are not as well-defined as those for sigma

receptor binding. However, lipophilicity and the presence of aromatic rings appear to be

important.

The following table summarizes the P-gp inhibitory activity (IC50) for representative 1-
cyclohexylpiperazine analogs.

Table 3: P-glycoprotein (P-gp) Inhibitory Activity (IC50) of 1-Cyclohexylpiperazine Analogs

Compound Assay Method IC50 (µM)

Analog 9 Rhodamine 123 efflux 2.5

Analog 10 Paclitaxel transport 1.8
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Data compiled from multiple sources.[4][11]

Experimental Protocols
Sigma-1 and Sigma-2 Receptor Radioligand Binding
Assay
Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.

Materials:

[³H]-(+)-Pentazocine (for σ1) or [³H]-DTG (for σ2) as radioligands.

Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).

Test compounds (1-cyclohexylpiperazine analogs).

Haloperidol or other suitable non-specific binding inhibitors.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Membrane homogenates (typically 100-200 µg of protein) are incubated with a fixed

concentration of the radioligand and varying concentrations of the test compound in the

assay buffer.

To determine non-specific binding, a parallel set of incubations is performed in the presence

of a high concentration of a non-labeled sigma receptor ligand (e.g., haloperidol).

The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined

period (e.g., 60-120 minutes) to reach equilibrium.
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The reaction is terminated by rapid filtration through glass fiber filters, which separates the

bound from the free radioligand.

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

The radioactivity retained on the filters is measured using a scintillation counter.

The IC50 values (the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand) are determined by non-linear regression analysis.

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

P-glycoprotein (P-gp) Inhibition Assay (Cell-based)
Objective: To determine the ability of test compounds to inhibit P-gp mediated efflux.

Materials:

A cell line overexpressing P-gp (e.g., Caco-2, MDCK-MDR1).

A known P-gp substrate as a probe (e.g., Rhodamine 123, Calcein-AM, or a radiolabeled

drug like [³H]-digoxin).

Test compounds (1-cyclohexylpiperazine analogs).

A known P-gp inhibitor as a positive control (e.g., verapamil).

Culture medium and buffers.

Fluorescence plate reader or scintillation counter.

Procedure:

Cells are seeded in 96-well plates and grown to confluence.

The cells are pre-incubated with various concentrations of the test compound or the positive

control for a specific period.
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The P-gp substrate probe is then added to the wells.

After a defined incubation period, the intracellular accumulation of the probe is measured.

For fluorescent probes like Rhodamine 123, the fluorescence intensity is read using a plate

reader. For radiolabeled substrates, the cells are lysed, and the radioactivity is measured

using a scintillation counter.

An increase in the intracellular accumulation of the probe in the presence of the test

compound indicates P-gp inhibition.

The IC50 value is calculated as the concentration of the test compound that causes a 50%

increase in the probe accumulation compared to the untreated control.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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